molecular formula C23H25N3O4 B6488949 N-(4-ethoxyphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide CAS No. 941903-24-8

N-(4-ethoxyphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide

Cat. No.: B6488949
CAS No.: 941903-24-8
M. Wt: 407.5 g/mol
InChI Key: YEOZJNPTJKNLJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide is a synthetic acetamide derivative featuring a quinoline core substituted with a morpholine ring at the 2-position and an ethoxyphenyl group linked via an acetamide bridge. Its molecular formula is C₂₃H₂₅N₃O₄ (molecular weight: 407.47 g/mol).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-2-29-19-9-7-18(8-10-19)24-22(27)16-30-20-5-3-4-17-6-11-21(25-23(17)20)26-12-14-28-15-13-26/h3-11H,2,12-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOZJNPTJKNLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Quinoline vs. Acetamide Core: The target compound and –6 derivatives utilize a quinoline core, whereas ’s compound uses a simpler acetamide backbone. Quinoline-based structures are more likely to exhibit intercalation or kinase-binding activity .
  • Substituent Effects: The morpholinyl group (target compound, ) enhances solubility and may modulate target binding through hydrogen bonding. Ethoxy vs. Piperazinyl vs. Morpholinyl: ’s phenylpiperazinyl group introduces basicity and conformational flexibility, contrasting with the morpholinyl’s rigidity .

Physicochemical Properties

Property Target Compound Compound 48 () Compound Compound
Molecular Weight 407.47 g/mol 300.33 g/mol 463.51 g/mol 410.87 g/mol
Polar Groups Morpholinyl, ethoxy Methoxy, acetamide Benzodioxolyl, piperazinyl Morpholinylsulfonyl, Cl
LogP (Estimated) ~3.2 ~2.8 ~3.5 ~2.5
Synthetic Complexity High (multiple steps) Moderate High Moderate

Implications :

  • The morpholinylsulfonyl group in ’s compound introduces strong polarity, likely reducing bioavailability compared to the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.